ethyl 2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]butanoate
Descripción
Key structural features include:
- Core: A fused triazole-pyrimidine ring system with a 7-oxo group.
- Substituents: A 4-fluorophenyl group at position 2. An ethyl butanoate ester at position 4.
Propiedades
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-3-12(16(24)25-4-2)21-9-18-14-13(15(21)23)19-20-22(14)11-7-5-10(17)6-8-11/h5-9,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFNJUPVAOWDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties. These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Mode of Action
It is suggested that the compound’s neuroprotective and anti-inflammatory properties may be due to the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway. A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), both of which play a crucial role in the inflammatory response. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3, suggesting an impact on the ER stress pathway and apoptosis pathway.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties. It significantly inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Structure Modifications
Triazolo[4,5-d]Pyrimidine Derivatives
Key Findings :
- Fluorophenyl vs. Bromophenyl : Bromine’s larger atomic radius may improve binding affinity in halogen-bonding interactions, while fluorine’s electronegativity enhances metabolic stability .
- Ester vs. Amide : Ethyl esters (target compound) exhibit higher logP values than amides (e.g., ), favoring passive diffusion across membranes .
Thiazolo[4,5-d]Pyrimidine Hybrids (Fluconazole Derivatives)
describes thiazolo[4,5-d]pyrimidine-triazole hybrids with antifungal activity. Although their core differs (thiazole vs. triazole), substituent effects are instructive:
Functional Group Variations
| Compound Name | Functional Group (Position 6) | Impact on Properties |
|---|---|---|
| Target Compound | Ethyl butanoate | High lipophilicity (predicted logP ~3.5) |
| N-(2,4-Difluorophenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide | Acetamide | Lower logP (~2.8); improved hydrogen bonding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
